molecular formula C18H13NO3S B2455903 N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034247-61-3

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2455903
CAS RN: 2034247-61-3
M. Wt: 323.37
InChI Key: SHFFALCYPNHMHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide”, there are general strategies for the synthesis of thiophene derivatives . These methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .

Scientific Research Applications

Synthetic Methodologies

  • The synthesis of furanthiofurin and thiophenthiofurin, C-thioribonucleoside analogues, was achieved through direct trifluoroacetic acid-catalyzed C-glycosylation. These compounds were explored for their potential biological activities, highlighting the synthetic utility of furan and thiophene derivatives in medicinal chemistry (Franchetti et al., 2000).
  • A novel method for C-H bond activation/borylation of furans and thiophenes using a half-sandwich iron N-heterocyclic carbene complex was developed, demonstrating the applicability of such reactions in the functionalization of furan and thiophene derivatives (Hatanaka et al., 2010).

Biological Activities

  • The study on benzofuran hydroxamic acids revealed their potent in vitro and in vivo 5-lipoxygenase inhibitory activities, suggesting their potential as therapeutic agents for diseases where 5-lipoxygenase plays a role (Ohemeng et al., 1994).
  • Novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and showed promising in vitro antibacterial activity, indicating the potential of benzofuran derivatives in antimicrobial drug development (Idrees et al., 2019).

Material Science

  • The synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions were explored, providing insights into the chemical properties and reactivity of furan-containing compounds, which could be useful in material science applications (Aleksandrov & El’chaninov, 2017).

properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c20-18(16-10-12-4-1-2-5-14(12)22-16)19-11-13-7-8-15(21-13)17-6-3-9-23-17/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFFALCYPNHMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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